

Structural Analysis of H-Phe(2-Me)-OH: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **H-Phe(2-Me)-OH**

Cat. No.: **B1363631**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural analysis of **H-Phe(2-Me)-OH**, also known as (S)-2-amino-3-(o-tolyl)propanoic acid. Due to the limited availability of direct experimental data in public databases, this document compiles predicted structural information, general experimental protocols for analogous compounds, and a workflow for its structural elucidation. This guide is intended to serve as a foundational resource for researchers working with this and other non-canonical amino acids.

Introduction

H-Phe(2-Me)-OH is a derivative of the essential amino acid L-phenylalanine, featuring a methyl group at the ortho position of the phenyl ring. This modification can significantly influence the conformational properties and biological activity of peptides and peptidomimetics into which it is incorporated. A thorough understanding of its three-dimensional structure is therefore crucial for rational drug design and development. This guide outlines the key analytical techniques for the structural characterization of **H-Phe(2-Me)-OH**.

Physicochemical Properties

A summary of the key physicochemical properties of **H-Phe(2-Me)-OH** is presented in Table 1.

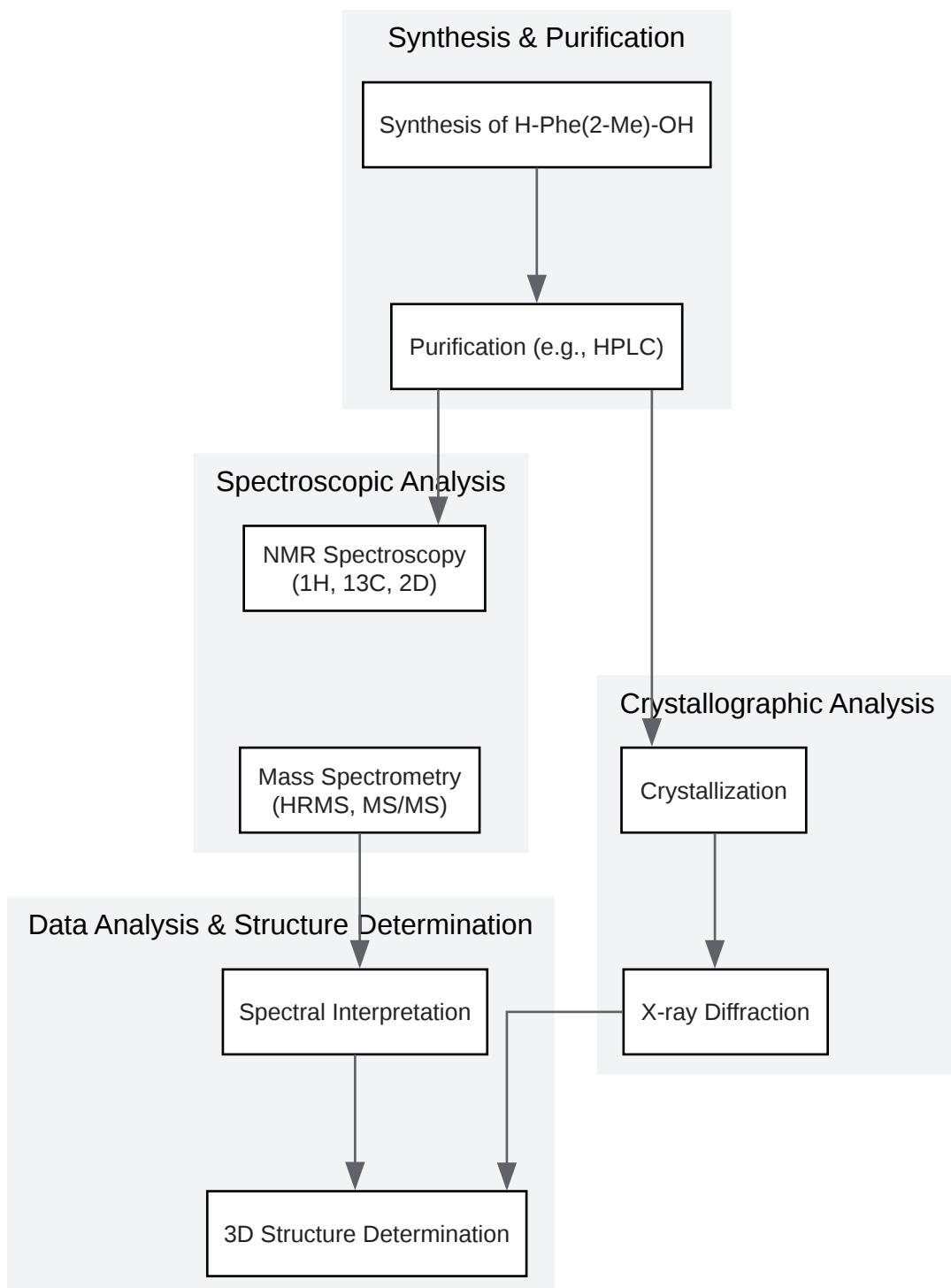
Table 1: Physicochemical Properties of **H-Phe(2-Me)-OH**

Property	Value	Source
Molecular Formula	C ₁₀ H ₁₃ NO ₂	PubChem
Molecular Weight	179.22 g/mol	PubChem
CAS Number	80126-53-0	Aapptec
Appearance	Off-white to gray solid	MedChemExpress
Solubility	Soluble in water (requires sonication)	MedChemExpress
Predicted XLogP3	1.5	PubChem
Predicted pKa (strongest acidic)	2.2	ChemAxon
Predicted pKa (strongest basic)	9.5	ChemAxon

Structural Elucidation Workflow

The structural analysis of a novel or modified amino acid like **H-Phe(2-Me)-OH** typically follows a standardized workflow to ensure comprehensive characterization. This process integrates various analytical techniques to determine the compound's connectivity, stereochemistry, and three-dimensional structure.

General Workflow for Structural Analysis

[Click to download full resolution via product page](#)

Caption: A generalized experimental workflow for the structural elucidation of **H-Phe(2-Me)-OH**.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the chemical structure of organic molecules. While experimental spectra for **H-Phe(2-Me)-OH** are not readily available in public databases, predicted chemical shifts can provide a useful reference.

Table 2: Predicted ¹H NMR Chemical Shifts for **H-Phe(2-Me)-OH**

Atom	Predicted Chemical Shift (ppm)	Multiplicity
Aromatic H	7.10 - 7.30	Multiplet
α-H	~4.0	Triplet
β-CH ₂	~3.1, ~3.3	Multiplet
Methyl H	~2.3	Singlet
NH ₂	Variable	Broad Singlet
COOH	Variable	Broad Singlet

Note: Predicted values are based on standard chemical shift tables and software; actual values may vary depending on the solvent and experimental conditions.

Table 3: Predicted ¹³C NMR Chemical Shifts for **H-Phe(2-Me)-OH**

Atom	Predicted Chemical Shift (ppm)
COOH	~175
Aromatic C (quaternary)	~138, ~136
Aromatic CH	~130, ~128, ~126
α -C	~55
β -C	~37
Methyl C	~19

Note: Predicted values are based on standard chemical shift tables and software; actual values may vary depending on the solvent and experimental conditions.

Experimental Protocol: NMR Spectroscopy of Amino Acids

- Sample Preparation: Dissolve 5-10 mg of **H-Phe(2-Me)-OH** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). The choice of solvent will depend on the solubility of the compound and the desired information. For resolving exchangeable protons (NH₂, COOH), a non-protic solvent like DMSO-d₆ is preferred.
- Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS) for organic solvents or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for aqueous solutions, for referencing the chemical shifts.
- Data Acquisition:
 - Acquire a ¹H NMR spectrum to identify the proton environments.
 - Acquire a ¹³C NMR spectrum to identify the carbon framework.
 - Perform 2D NMR experiments, such as COSY (Correlation Spectroscopy) to establish H-H couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded H and C atoms, for unambiguous assignment of all signals.

- Data Processing and Analysis: Process the raw data (Fourier transformation, phasing, baseline correction) and integrate the signals in the ^1H spectrum. Analyze the chemical shifts, coupling constants, and correlations from 2D spectra to confirm the structure of **H-Phe(2-Me)-OH**.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can confirm the molecular formula, while tandem mass spectrometry (MS/MS) can reveal structural information through fragmentation patterns.

Table 4: Predicted Mass Spectrometry Data for **H-Phe(2-Me)-OH**

Ion	Predicted m/z
$[\text{M}+\text{H}]^+$	180.1019
$[\text{M}+\text{Na}]^+$	202.0838
$[\text{M}-\text{H}]^-$	178.0874

Note: Predicted m/z values are for the monoisotopic mass.

Experimental Protocol: Mass Spectrometry of Amino Acids

- Sample Preparation: Prepare a dilute solution of **H-Phe(2-Me)-OH** (e.g., 1-10 μM) in a suitable solvent system, typically a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of formic acid to promote ionization.
- Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique. Electrospray ionization (ESI) is commonly used for amino acids as it is a soft ionization method that keeps the molecule intact.
- Data Acquisition:
 - Acquire a full scan mass spectrum in both positive and negative ion modes to determine the molecular weight and identify the molecular ion ($[\text{M}+\text{H}]^+$ or $[\text{M}-\text{H}]^-$).

- Perform HRMS to obtain an accurate mass measurement and confirm the elemental composition.
- Conduct MS/MS experiments by isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.
- Data Analysis: Analyze the fragmentation pattern to deduce structural features. Common fragmentation pathways for amino acids include the loss of water, formic acid, and cleavage of the amino acid backbone.

Crystallographic Analysis

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. This technique requires the growth of a high-quality single crystal of the compound.

Experimental Protocol: X-ray Crystallography

- Crystallization: Grow single crystals of **H-Phe(2-Me)-OH**. This is often the most challenging step and may require screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).
- Data Collection: Mount a suitable crystal on a goniometer and place it in an X-ray diffractometer. Collect diffraction data by rotating the crystal in a beam of X-rays.
- Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Use computational methods to solve the phase problem and generate an initial electron density map. Build an atomic model into the electron density and refine the model against the experimental data to obtain the final crystal structure.
- Data Deposition: Deposit the final crystallographic information file (CIF) into a public database such as the Cambridge Crystallographic Data Centre (CCDC).

Note: As of the time of this writing, no public crystallographic data for **H-Phe(2-Me)-OH** has been identified.

Biological Signaling Pathways

Currently, there is no information available in the scientific literature or public databases regarding the involvement of **H-Phe(2-Me)-OH** in any specific biological signaling pathways. Further research is required to elucidate its potential biological roles and interactions.

Conclusion

The structural analysis of **H-Phe(2-Me)-OH** can be achieved through a combination of modern analytical techniques. While specific experimental data is currently scarce, this guide provides a framework for its characterization based on predicted data and established protocols for similar compounds. The detailed structural information obtained from these methods is essential for understanding the properties of **H-Phe(2-Me)-OH** and for its application in peptide synthesis and drug discovery. Future studies are encouraged to generate and publish experimental data to enrich the scientific understanding of this and other modified amino acids.

- To cite this document: BenchChem. [Structural Analysis of H-Phe(2-Me)-OH: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1363631#structural-analysis-of-h-phe-2-me-oh\]](https://www.benchchem.com/product/b1363631#structural-analysis-of-h-phe-2-me-oh)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com